molecular formula C17H17NO B13478700 3-Ethynyl-N-(1-(3-methoxyphenyl)ethyl)aniline

3-Ethynyl-N-(1-(3-methoxyphenyl)ethyl)aniline

Cat. No.: B13478700
M. Wt: 251.32 g/mol
InChI Key: RQMJAMBWDZUMST-UHFFFAOYSA-N
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Description

3-Ethynyl-N-(1-(3-methoxyphenyl)ethyl)aniline is an organic compound with the molecular formula C17H17NO It is characterized by the presence of an ethynyl group attached to an aniline moiety, which is further substituted with a 1-(3-methoxyphenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-N-(1-(3-methoxyphenyl)ethyl)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-N-(1-(3-methoxyphenyl)ethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

3-Ethynyl-N-(1-(3-methoxyphenyl)ethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Ethynyl-N-(1-(3-methoxyphenyl)ethyl)aniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethynylaniline: Lacks the 1-(3-methoxyphenyl)ethyl group, making it less complex.

    N-(1-(3-Methoxyphenyl)ethyl)aniline: Does not contain the ethynyl group, affecting its reactivity.

    3-Methoxyphenylacetylene: Similar structure but lacks the aniline moiety.

Uniqueness

3-Ethynyl-N-(1-(3-methoxyphenyl)ethyl)aniline is unique due to the combination of the ethynyl group and the 1-(3-methoxyphenyl)ethyl substitution on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline

InChI

InChI=1S/C17H17NO/c1-4-14-7-5-9-16(11-14)18-13(2)15-8-6-10-17(12-15)19-3/h1,5-13,18H,2-3H3

InChI Key

RQMJAMBWDZUMST-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC2=CC=CC(=C2)C#C

Origin of Product

United States

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